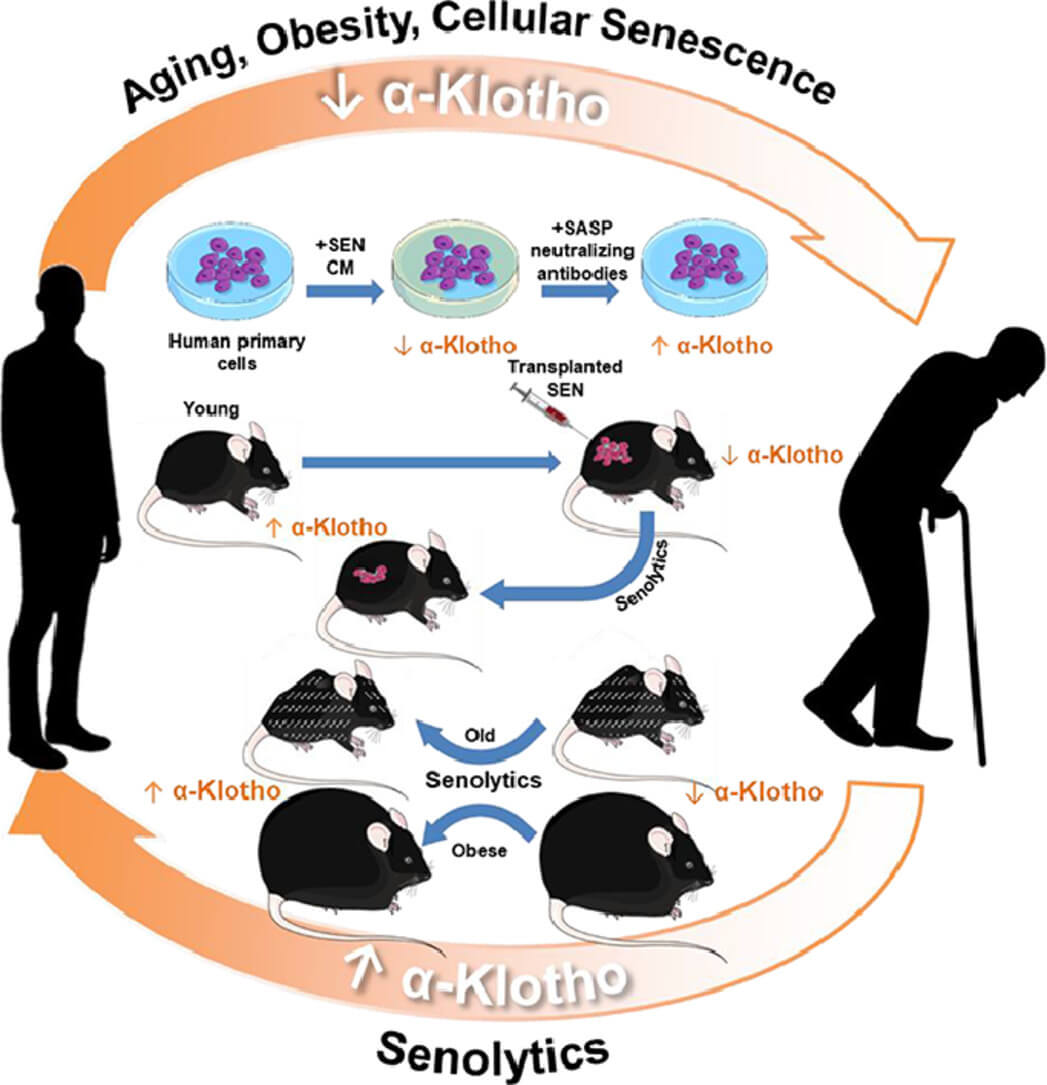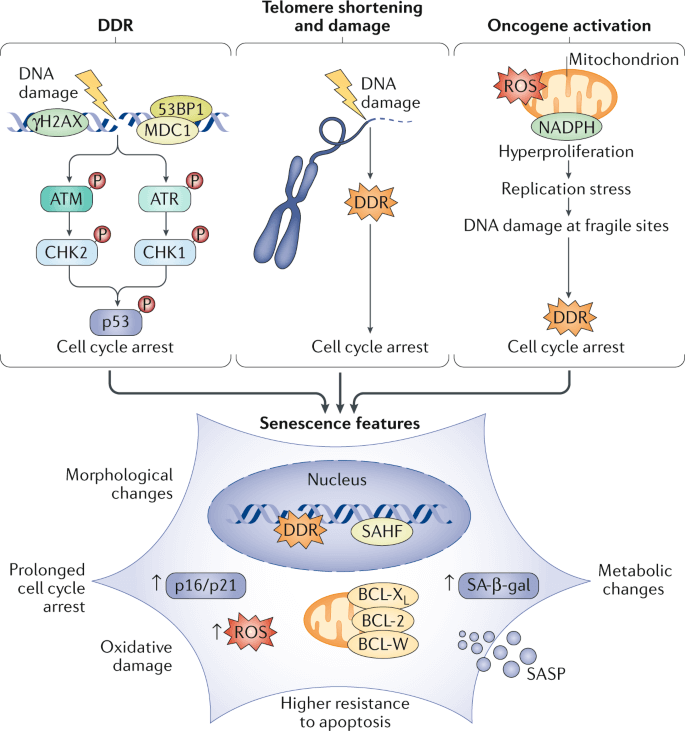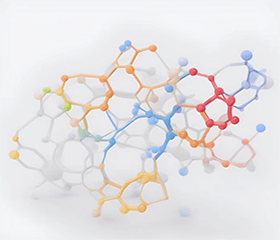Klotho is an enzyme that in humans is encoded by the KL gene. There are three subfamilies of klotho: α-klotho, β-klotho, and γ-klotho. α-klotho is highly expressed in the brain and liver. α-Klotho is a geroprotective factor that exerts anti-physiological stress effects and protects against oxidative damage, hypoxia, and cytotoxic drugs. α-klotho, which binds to the endocrine FGF FGF23 changes cellular calcium homeostasis, by both increasing the expression and activity of TRPV5 (decreasing phosphate reabsorption in the kidney) and decreasing that of TRPC6 (decreasing phosphate absorption from the intestine). Soluble α-Klotho is an endocrine protein that regulates multiple biological processes, including phosphate homeostasis, mineral metabolism, and signaling by insulin-like growth factor 1 (IGF-1), mammalian target of rapamycin (mTOR), cyclic adenosine monophosphate (cAMP), p53/ p21CIP1, and Wnt proteins.

Klotho regulates many pathways involved in aging processes, such as the regulation of phosphate homeostasis, insulin signaling and Wnt signaling. Additionally, Klotho also affects intracellular signaling pathways including p53/p21, cAMP, protein kinase C (PKC) and TGF-β. Several preclinical studies have implicated α-Klotho as a molecule that impacts lifespan, health-span, and renal and cognitive function. α-Klotho declines with aging in mice and humans. Mice deficient in α-Klotho develop premature aging-like phenotypes, including shortened lifespan, atherosclerosis-like vascular dysfunction, cognitive impairment, sarcopenia, physical dysfunction, cardiac hypertrophy and fibrosis, and osteopenia. The plasma (soluble) form of α-klotho is most easily measured, and has been shown to decrease after 40 years of age in humans. Lower plasma levels of α-klotho in older adults is associated with increased frailty and all-cause mortality.
Conversely, high α-Klotho levels attenuate age-related functional declines. Mice overexpressing α-Klotho have increased lifespan, enhanced cognition, delayed age-related vascular dysfunction, decreased diabetes-related inflammation, and improved skeletal muscle regeneration. In addition, variations in the Klotho gene (SNP Rs9536314) are associated with both life extension and increased cognition in human populations and mice, but only if the gene expression was heterozygous, not homozygous. As α-Klotho holds therapeutic potential, various strategies to increase α-Klotho have been proposed. However, despite extensive effort there are few approaches for increasing or restoring α-Klotho that are either feasible to advance into clinical trials or that have shown efficacy in trials.
In a recent study published eBioMedicine, researchers from Mayo Clinic have found that senolytic drugs can boost α-Klotho in the body that may protect older people against aspects of aging and a range of diseases.
Previous studies have shown that reducing senescent cell burden with senolytics, a class of drugs that selectively clears senescent cells, extends health-span in mice and has effects similar to those of overexpressing or administering recombinant α-Klotho. Based on these studies, the researchers speculated that α-Klotho and cellular senescence are inversely and potentially causally interrelated. If so, decreasing senescent cell abundance using orally-active senolytics could be a clinically effective and practical way to increase α-Klotho.

Their results showed that senescent cells decrease levels of a-klotho in three types of human cells: umbilical vein endothelial cells, kidney cells and brain cells. To test causality further, we ascertained if senescent cells can decrease α-Klotho in vivo by transplanting small numbers of senescent or non-senescent adipocyte progenitors vs. vehicle (PBS) i.p. into young mice (8-month-old). Transplanting these mice with senescent cells decreased urinary, cerebellar, and choroid plexus α-Klotho protein compared to control non-senescent cell transplanted- or PBS-treated mice.
Senolytics are agents that reduce senescent cell burden. Senolytic agents act by transiently disabling the Senescent Cell anti-Apoptotic Pathways (SCAPs) that protect those senescent cells with a pro-apoptotic SASP from their own cytotoxic microenvironment. The study shows that Treating mice orally with the senolytics, Dasatinib + Quercetin or Fisetin, increased urine α-Klotho in aged mice. In young wild-type DIO mice, which have an increased burden of senescent cells compared to lean mice and a decline in urinary α-Klotho, Dasatinib + Quercetin was effective in increasing urinary α-Klotho. Kidney α-Klotho, which was lower in old than young mice, was increased by Dasatinib + Quercetin in the old mice. They researchers also found senolytics increase α-Klotho protein in the cerebellum and choroid plexus as well as α-Klotho mRNA in whole brains of old mice in which α-Klotho decreases with aging. In young obese mice, senolytics increased brain α-Klotho. Furthermore, α-Klotho was inversely related to adipose tissue senescent cell burden in untreated obese mice.
In a former study published by the same group, they reported that treating patients who have IPF with 9 doses of Dasatinib + Quercetin over 3 weeks alleviated physical dysfunction, with increased gait distance and speed, ability to rise out of a chair, and improved short physical performance battery scores 5 days after the last dose of senolytics. In these subjects, urinary α-Klotho was increased after, compared to before Dasatinib + Quercetin administration.

"We also are first to link the potential impact of fat-resident senescent cells on brain a-klotho," says Yi Zhu, Ph.D., a Mayo Clinic physiologist and biomedical engineer, and first author of the study. "This may open another avenue to investigate the impact of peripheral senescent cells on brain aging."
Furthermore, the researchers speculate that senolytics might impact many, or perhaps even all of the pillars of aging, with increased α-Klotho resulting from administering senolytics being an example. Examples of the impact of senolytics on other pillars of aging include: (1) preventing or reversing age-related decreases in the ecto-enzyme CD38, which metabolizes nicotinamide adenine dinucleotide (NAD+), leading to restoration of NAD+ levels, (2) attenuating age-related inflammation and fibrosis, (3) reducing the extent of age-related declines in mitochondrial function and blunting ROS generation, (4) decreasing DNA damage, (5) restoring insulin sensitivity, and (6) blunting age-related increases in mTOR.
About cellular senescence
Cellular senescence is defined as a condition in which a cell no longer has the ability to proliferate or divide. In 1961, it was first shown that human fibroblasts divide a finite number of times before irreversibly arresting their growth. Senescent cells are irreversibly arrested at the G1 phase of the cell cycle and do not respond to various external stimuli, but they remain metabolically active. Cellular senescence can be initiated by a wide variety of stress inducing factors. These stress factors include both environmental and internal damaging events, abnormal cellular growth, oxidative stress, autophagy factors, among many other things. Senescent cells are characterized by shortened telomeres, increased activity of senescence-associated β-galactosidase (SA-β-gal), increased expression of p16INK4 and p21WAF1/Cip1, and histological changes. The physiological importance for cell senescence has been attributed to prevention of carcinogenesis. There is now substantial evidence that cellular senescence is a barrier to malignant tumorigenesis in vivo.
In mammalian organisms, cells that express markers of senescence have been shown to accumulate with age and at sites of certain age-related pathologies. There is also mounting evidence that cellular senescence contributes to aging. It suggests that the senescence response might be an example of evolutionary antagonistic pleiotropy.
About senolytic drugs
Targeting senescent cells is a promising strategy to overcome age-related disease, simultaneously alleviate multiple comorbidities, and mitigate the effects of frailty. Over the past 5 years, sero therapeutic research has progressed exponentially with the demonstration that these drugs can be used as a potential approach to improve transplantation outcomes and transplant availability in both animal models and in humans, or to reduce mortality from a SARS-CoV-2-related murine-β-coronavirus in an aged mouse model. Removing the senescent cells by inducing apoptosis is the most straightforward option. Senolytic drugs are a class of small molecules under basic research to determine if they can selectively induce death of senescent cells and improve health in humans. Since 2015, several senolytics went from identification to clinical trial. Preclinical data indicate that senolytics alleviate disease in numerous organs, improve physical function and resilience, and suppress all causes of mortality, even if administered to the aged. The majority of candidate senolytic compounds are repurposed anti-cancer molecules, such as the chemotherapeutic drug dasatinib and the experimental small molecule navitoclax. Senolytics eliminate senescent cells whereas senomorphics modulate properties of senescent cells without eliminating them, suppressing phenotypes of senescence, including the SASP.
As highlighted in a workshop delivered by the National Institutes of Health on the consideration of senolytics for clinical trials, it is important to assess the specificity of senolytics in killing targeted senescent cells and their cytotoxic effects, to identify reliable markers for intervention responses, to elucidate interactions with comorbidities and other drugs, and to standardize administration protocols.
References:
- Zhu, Yi, Larissa GP Langhi Prata, Erin O. Wissler Gerdes, Jair Machado Espindola Netto, Tamar Pirtskhalava, Nino Giorgadze, Utkarsh Tripathi et al. "Orally-active, clinically-translatable senolytics restore α-Klotho in mice and humans." eBioMedicine (2022): 103912.
- Campisi, Judith, and Fabrizio d'Adda di Fagagna. "Cellular senescence: when bad things happen to good cells." Nature reviews Molecular cell biology 8, no. 9 (2007): 729-740.
- Kirkland, J. L., and T. Tchkonia. "Senolytic drugs: from discovery to translation." Journal of internal medicine 288, no. 5 (2020): 518-536.









